DIBA

Catalog No.
S525903
CAS No.
171744-39-1
M.F
C26H22N4O6S4
M. Wt
614.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIBA

CAS Number

171744-39-1

Product Name

DIBA

IUPAC Name

N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide

Molecular Formula

C26H22N4O6S4

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36)

InChI Key

FVGJPHFQQMQGFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

solubility

Soluble in DMSO, not in water

Synonyms

DIBA; PD-22551; PD022551; DIBA (Antineoplastic); DIBA-1; NSC 654077; PD 22551.

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

The exact mass of the compound 2,2'-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) is 614.04222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 654077. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DIBA (CAS 171744-39-1), chemically identified as 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide), is a specialized electrophilic disulfide compound procured primarily as a targeted zinc finger (ZF) inhibitor. It selectively oxidizes zinc-coordinating cysteine residues within the labile CCHC and CCCC zinc finger motifs of critical proteins, most notably the Estrogen Receptor alpha (ERα) DNA-binding domain and the HIV-1 nucleocapsid protein (NCp7) [1]. By chemically modifying these nucleophilic thiols, DIBA induces rapid zinc ejection, which disrupts protein dimerization and sequence-specific nucleic acid binding. In laboratory procurement, DIBA serves as a highly specific mechanistic probe for studying tamoxifen-resistant breast cancer models and retroviral core maturation, offering a distinct mechanism of action compared to traditional receptor antagonists [1].

Substituting DIBA with conventional Selective Estrogen Receptor Modulators (SERMs) like tamoxifen or raloxifene fails in models of endocrine resistance. Standard SERMs competitively target the ligand-binding domain (LBD) of ERα; however, in tamoxifen-resistant cells harboring LBD mutations or altered coregulator dynamics, the receptor maintains constitutive activity [1]. DIBA bypasses the LBD entirely, selectively targeting the ERα DNA-binding domain (DBD) to block both ligand-dependent and independent signaling[2]. Furthermore, substituting DIBA with generic electrophiles or broad-spectrum oxidizing agents results in unacceptable off-target cellular toxicity and fails to replicate DIBA's preferential reactivity toward the more labile zinc fingers, such as ZF2 in ERα or the C-terminal zinc finger of HIV-1 NCp7 [1].

Restoration of Sensitivity in Tamoxifen-Resistant Breast Cancer Models

In tamoxifen-resistant breast cancer models, traditional SERMs lose efficacy due to ligand-binding domain (LBD) alterations. DIBA specifically targets the ERα DNA-binding domain, disrupting zinc finger coordination without perturbing HER2, MAPK, or AKT phosphorylation[1].

Evidence DimensionInhibition of ligand-independent cell growth in TAM-resistant cells
Target Compound DataDIBA restores tamoxifen sensitivity and blocks ERα-chromatin binding by disrupting the DNA-binding domain.
Comparator Or BaselineTamoxifen (Standard SERM)
Quantified DifferenceTamoxifen shows near-zero efficacy in resistant lines, whereas DIBA successfully reduces estrogen-stimulated proliferation by bypassing the LBD entirely.
ConditionsIn vitro MCF-7/LCC2 (tamoxifen-resistant) breast cancer cell assays and in vivo models.

Procuring DIBA is essential for researchers needing to inhibit ERα activity in established tamoxifen-resistant cell lines where traditional LBD-targeted therapies are ineffective.

Superior Zinc Ejection and Lower Cytotoxicity vs. Nitroso-Based Inhibitors

DIBA promotes rapid, concentration-dependent zinc ejection from HIV-1 NCp7. When compared to early-generation zinc ejectors like NOBA (3-nitrosobenzamide), DIBA provides a much more favorable in vitro therapeutic window for assay development[1].

Evidence DimensionIn vitro therapeutic index and cellular toxicity in HIV-1 replication assays
Target Compound DataDIBA exhibits measurable antiviral efficacy (EC50) with lower cellular toxicity in CEM-SS cells.
Comparator Or BaselineNOBA (3-nitrosobenzamide)
Quantified DifferenceNOBA causes such high cellular toxicity that an EC50 often cannot be obtained, whereas DIBA provides a viable therapeutic window for studying intravirion NCp7 cross-linking.
ConditionsTSQ fluorescence assay for zinc ejection and XTT cytoprotection assay in CEM-SS cells.

DIBA provides a superior, less toxic baseline reagent for studying retroviral zinc finger disruption compared to highly toxic nitroso-based ejectors.

Targeted Cross-Linking and Virion Core-Freezing Effect

DIBA-1 mediates extensive intermolecular cross-linking of NCp7 via thiol-disulfide interchange, a process critical for studying retroviral assembly defects. This cross-linking capability significantly outperforms less reactive precursors [REFS-1, REFS-2].

Evidence DimensionExtent of NCp7 protein cross-linking and oligomerization
Target Compound DataDIBA induces robust oligomerization of NCp7, resulting in a distinct 'core-freezing effect' during virion maturation.
Comparator Or BaselineHaloalkanoyl thiolester precursors
Quantified DifferenceDIBA-1 acts as a potent cross-linking agent, whereas haloalkanoyl precursors act as very poor NCp7 cross-linking agents under identical conditions.
ConditionsNonreducing Western blotting of cell-free HIV-1 virions.

For structural virologists, DIBA is the preferred chemical tool to reliably induce and study 'core-freezing' morphological malformations in retroviral assembly workflows.

Mechanistic Studies of Endocrine-Resistant Breast Cancer

DIBA is the right choice for investigating ERα signaling pathways in tamoxifen-resistant (e.g., MCF-7/LCC2) or LBD-mutated cell lines, as it directly targets the DNA-binding domain to halt ligand-independent proliferation [1].

Retroviral Nucleocapsid (NCp7) Zinc Ejection Assays

Ideal as a benchmark positive control in fluorescence-based zinc ejection assays (e.g., TSQ assays) when screening novel antiretroviral compounds aimed at disrupting HIV-1 NCp7 CCHC zinc fingers [2].

Structural Mapping of Zinc Finger Lability

Used in mass spectrometry and NMR workflows to selectively probe the relative chemical lability of multi-zinc finger proteins, exploiting its preference for the C-terminal zinc finger of NCp7 or ZF2 of ERα[REFS-1, REFS-2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Exact Mass

614.04222

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Disulfanediylbis[N-(4-sulfamoylphenyl)benzamide]

Dates

Last modified: 02-18-2024
1: Wang LH, Yang XY, Zhang X, An P, Kim HJ, Huang J, Clarke R, Osborne CK, Inman JK, Appella E, Farrar WL. Disruption of estrogen receptor DNA-binding domain and related intramolecular communication restores tamoxifen sensitivity in resistant breast cancer. Cancer Cell. 2006 Dec;10(6):487-99. PubMed PMID: 17157789.

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